molecular formula C14H22N2S B11823612 2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine

2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine

Cat. No.: B11823612
M. Wt: 250.41 g/mol
InChI Key: XXMIDJNGHNKXOI-UHFFFAOYSA-N
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Description

2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine is a chemical compound with the molecular formula C14H22N2S and a molecular weight of 250.41 g/mol . This compound is a pyridine derivative, characterized by the presence of a tert-butylthio group and a piperidin-2-yl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with tert-butylthiol and piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butylthio)-3-(piperidin-2-yl)pyridine: Similar structure but with different substitution pattern on the pyridine ring.

    2-(tert-Butylthio)-4-(piperidin-2-yl)pyridine: Another isomer with a different substitution pattern.

    2-(tert-Butylthio)-6-(piperidin-2-yl)pyridine: Yet another isomer with a different substitution pattern.

Uniqueness

2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the tert-butylthio and piperidin-2-yl groups provides a unique combination of steric and electronic effects, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H22N2S

Molecular Weight

250.41 g/mol

IUPAC Name

2-tert-butylsulfanyl-5-piperidin-2-ylpyridine

InChI

InChI=1S/C14H22N2S/c1-14(2,3)17-13-8-7-11(10-16-13)12-6-4-5-9-15-12/h7-8,10,12,15H,4-6,9H2,1-3H3

InChI Key

XXMIDJNGHNKXOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=NC=C(C=C1)C2CCCCN2

Origin of Product

United States

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